molecular formula C20H18ClN3OS B4503430 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine

1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine

Cat. No.: B4503430
M. Wt: 383.9 g/mol
InChI Key: ZZPNWDUUQAPTEO-UHFFFAOYSA-N
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Description

1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0859111 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Effects

One study investigated the disposition and pharmacological effects of m-Chlorophenylpiperazine (CPP), a compound structurally related to 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine. The research found CPP to be a potent inhibitor of serotonin binding to membrane receptors from the rat brain, suggesting its utility as a serotonin receptor agonist. This activity was further supported by its in vivo effects, such as dose-related decreases in 5-hydroxyindoleacetic acid concentration and increases in corticosterone concentration in rat serum, implying potential research applications in understanding serotonin's role in various neurological and psychological conditions (Fuller et al., 1981).

Anticancer Properties

Another study on new 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents, including compounds with substituted piperazines, highlighted their cytotoxic potential against cancer cell lines. The research demonstrated the selective cytotoxicity of these compounds towards cancerous cells over normal cells and their ability to induce cell cycle arrest and apoptotic cell death. Such findings underscore the therapeutic potential of these compounds in cancer treatment, providing a foundation for further research into their mechanisms of action and efficacy in vivo (El-Masry et al., 2022).

Antipsychotic Activity

Research into conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities revealed compounds with potential as atypical antipsychotics. These studies indicate the possibility of developing effective antipsychotic drugs with a lower propensity to induce extrapyramidal side effects, demonstrating the significant therapeutic potential of these compounds in treating psychiatric disorders (Raviña et al., 1999).

Antimicrobial Activities

Compounds with thieno[3,2-d]pyrimidine scaffolds were synthesized and demonstrated potent antimicrobial activities against both Gram-negative and Gram-positive bacteria. This research highlights the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial infections (Hafez et al., 2016).

Properties

IUPAC Name

[5-(2-chlorophenyl)thiophen-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-16-6-2-1-5-15(16)17-8-9-18(26-17)20(25)24-13-11-23(12-14-24)19-7-3-4-10-22-19/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPNWDUUQAPTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.